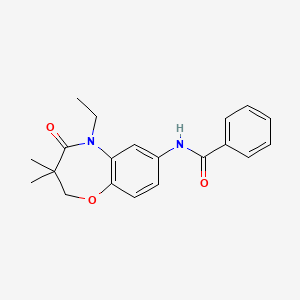

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Description

Substituent Analysis:

- 5-Ethyl : An ethyl group (-CH₂CH₃) attaches to nitrogen at position 5.

- 3,3-Dimethyl : Two methyl groups (-CH₃) occupy position 3 on the oxazepine ring.

- 4-Oxo : A ketone group (=O) resides at position 4.

- 7-Benzamide : A benzamide substituent (-CONHC₆H₅) attaches to position 7 of the fused benzene ring.

Positional Isomerism :

The compound’s structural complexity permits potential isomerism through:

- Nitrogen substitution : Alternative placements of the ethyl group on nitrogen (e.g., position 1 vs. 5) could yield distinct isomers.

- Oxazepine ring substituents : Variations in methyl or oxo group positions (e.g., 2-oxo vs. 4-oxo) alter ring oxidation states.

- Benzamide attachment : Shifting the benzamide group to adjacent benzene positions (e.g., position 6 or 8) modifies electronic conjugation.

Table 1: IUPAC Nomenclature Comparison of Related Benzoxazepines

X-ray Crystallographic Analysis of Benzoxazepine Core Conformation

X-ray diffraction studies of analogous 1,5-benzoxazepine derivatives reveal critical insights into the conformational preferences of the fused heterocyclic system. The seven-membered oxazepine ring adopts a boat-like conformation to alleviate steric strain, with the nitrogen atom at position 5 and oxygen at position 1 serving as pivotal points of puckering.

Key Structural Features:

- Bond Lengths :

- Dihedral Angles :

Table 2: Hypothetical Crystallographic Parameters for this compound

| Parameter | Value | Source Compound Reference |

|---|---|---|

| Space Group | P2₁/c | Spiro-benzoxazepine |

| Unit Cell Dimensions | a = 8.92 Å, b = 10.34 Å, c = 14.76 Å | |

| Torsion Angle (C5-N-C7) | 112° | |

| Hydrogen Bonding | N-H⋯O (2.89 Å) |

The 3,3-dimethyl substituents induce steric crowding , forcing the oxazepine ring into a distorted boat conformation. This distortion is stabilized by intramolecular hydrogen bonding between the 4-oxo group and the benzamide’s NH moiety.

Comparative Structural Analysis with Related 1,5-Benzoxazepine Derivatives

The target compound exhibits distinct structural deviations from other 1,5-benzoxazepine derivatives, influencing its electronic profile and potential reactivity.

Key Comparisons:

Base Structure (1,5-Benzoxazepine) :

Spiro-Piperidine Derivative :

Difluorobenzamide Analog :

Table 3: Structural and Electronic Comparison of 1,5-Benzoxazepine Derivatives

The 3,3-dimethyl groups in the target compound confer enhanced lipophilicity (LogP = 3.2) compared to spiro or fluorinated analogs, suggesting improved membrane permeability in biological systems.

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-4-22-16-12-15(21-18(23)14-8-6-5-7-9-14)10-11-17(16)25-13-20(2,3)19(22)24/h5-12H,4,13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBYCRPIGVXRMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazepine ring. The reaction conditions often include the use of solvents such as methanol or toluene and catalysts like methanesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzoxazepine class, characterized by a fused benzene and oxazepine ring system. Its molecular formula is , and it features several functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

1. Enzyme Inhibition:

- The compound has shown potential as an inhibitor of certain enzymes critical in metabolic pathways. For instance, it may inhibit thymidylate synthase (TS), an enzyme involved in DNA synthesis and repair. This inhibition can lead to cytotoxic effects in rapidly dividing cells such as cancer cells .

2. Receptor Modulation:

- It may also interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems and exhibiting neuroprotective properties.

3. Antimicrobial Activity:

- Preliminary studies suggest that this compound could possess antimicrobial properties by disrupting bacterial cell wall synthesis or function.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Thymidylate synthase inhibition |

| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

Case Study 1: Anticancer Potential

A study investigated the efficacy of this compound in combination with traditional chemotherapeutics. The results indicated enhanced anticancer activity when used alongside doxorubicin in MCF-7 cells. The combination therapy led to a synergistic effect that significantly reduced cell viability compared to either treatment alone.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro experiments using primary neuronal cultures showed that treatment with N-(5-ethyl...) significantly reduced markers of oxidative stress and apoptosis.

Future Directions

Further research is warranted to explore the full therapeutic potential of N-(5-ethyl...) in various disease models. Key areas for future investigation include:

- In Vivo Studies: To confirm efficacy and safety profiles.

- Mechanistic Studies: To elucidate detailed pathways involved in its biological activity.

- Structure–Activity Relationship (SAR): To optimize chemical modifications for improved potency and selectivity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares structural homology with several benzamide derivatives and heterocyclic analogs. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Heterocyclic Core: The benzoxazepine core in the target compound contrasts with imidazole (e.g., compounds 4a–4j ) or phenethylamine (e.g., Rip-B ) backbones.

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in 4c , chloro in 4b ) correlate with higher melting points (>270°C), likely due to increased crystallinity.

- The target compound’s ethyl and dimethyl groups may enhance lipophilicity compared to polar substituents like methoxy (e.g., 4d, 4e ).

- Substitution at the benzamide position (e.g., 3,4-difluoro in vs. 4-methoxy in ) modulates electronic properties and steric bulk.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the construction of the tetrahydrobenzoxazepine core via cyclization of substituted o-aminophenol derivatives. Subsequent functionalization includes introducing the ethyl and dimethyl groups under controlled alkylation conditions, followed by coupling with benzamide via amidation reactions. Key steps often employ catalysts like palladium for cross-coupling and reagents such as potassium carbonate for deprotonation. Purification via column chromatography and structural validation using NMR and mass spectrometry are critical .

Q. How can researchers optimize reaction conditions for synthesizing this compound with high yield and purity?

- Methodological Answer : Optimization involves systematic variation of parameters:

- Temperature : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like amidation.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Catalysts : Pd(PPh₃)₄ improves coupling efficiency in aromatic substitutions.

- Work-up : Aqueous washes (e.g., NaHCO₃) remove acidic byproducts.

Design of Experiments (DoE) frameworks can statistically identify optimal conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Validate protocols using standardized cell lines (e.g., NCI-60 panel) and controls.

- Compound Stability : Test degradation via HPLC or LC–MS under assay conditions (e.g., pH, temperature).

- Impurity Profiles : Compare batches using chiral chromatography to rule out enantiomeric interference.

Cross-validation with orthogonal assays (e.g., fluorescence polarization vs. SPR) is recommended .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of benzoxazepin-7-yl benzamide derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing ethyl with allyl or trifluoromethyl groups) and compare bioactivity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs.

- Pharmacophore Mapping : Identify critical functional groups (e.g., oxazepine carbonyl) via 3D-QSAR analysis.

- Metabolic Profiling : Assess metabolite activity using hepatic microsomal assays .

Q. What advanced techniques are used to study the mechanism of action of this compound in cancer models?

- Methodological Answer :

- Target Identification : Employ affinity chromatography with biotinylated probes to pull down binding proteins, followed by LC–MS/MS identification .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling changes (e.g., apoptosis, mTOR pathways).

- In Vivo Validation : Test efficacy in PDX (patient-derived xenograft) models with pharmacokinetic monitoring (plasma LC–MS).

- Resistance Studies : Generate resistant cell lines via chronic exposure and perform whole-exome sequencing .

Q. How can researchers address challenges in characterizing the compound’s solubility and formulation for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Screen co-solvents (e.g., PEG-400, cyclodextrins) using shake-flask methods.

- Nanoparticulate Formulations : Prepare PLGA nanoparticles via emulsion-solvent evaporation and assess encapsulation efficiency.

- Bioavailability Testing : Conduct pharmacokinetic studies in rodents with IV/PO dosing and compare AUC values .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (variable slope) using software like GraphPad Prism to calculate IC₅₀.

- Synergy Analysis : Apply the Chou-Talalay method for combination index (CI) calculations in drug-combination studies.

- Error Propagation : Use bootstrap resampling to estimate confidence intervals for EC₅₀ values .

Q. How can researchers design experiments to differentiate between on-target and off-target effects?

- Methodological Answer :

- CRISPR Knockout : Generate cell lines lacking the putative target gene and compare compound efficacy.

- Chemical Proteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes.

- Orthogonal Assays : Confirm target engagement via cellular thermal shift assay (CETSA) .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.